Dihydropashanone

Descripción

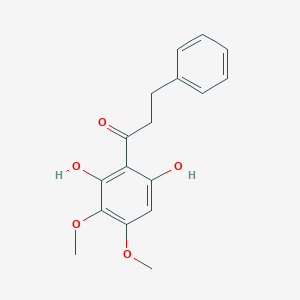

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPRVIMCAIKNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194804 | |

| Record name | Dihydropashanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41997-41-5 | |

| Record name | Dihydropashanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041997415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydropashanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dihydropashanone: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a dihydrochalcone derivative, has garnered significant interest within the scientific community due to its promising pharmacological activities, including neuroprotective and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its isolation and purification from various plant species. The document consolidates quantitative data, presents detailed experimental protocols, and visualizes key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a specialized metabolite found in a select number of plant species. Its chemical structure, characterized by a dihydrochalcone scaffold, is the basis for its diverse biological activities. Notably, research has highlighted its potential in the context of neurodegenerative diseases and inflammatory conditions. This has spurred efforts to identify reliable natural sources and develop efficient methods for its extraction and purification to facilitate further preclinical and clinical investigations. This guide aims to provide a thorough compilation of the current knowledge on the natural sourcing and isolation of this promising bioactive compound.

Natural Sources of this compound

This compound has been successfully isolated from several plant species, primarily belonging to the families Lauraceae, Annonaceae, and Apiaceae. The primary documented sources include:

-

Lindera erythrocarpa : The leaves of this flowering plant, native to Eastern Asia, are a confirmed source of this compound.[1]

-

Miliusa sinensis : This plant species has also been identified as a natural source of this compound.

-

Angelica pubescens : The roots of this plant, a well-known traditional Chinese medicine, contain this compound among other bioactive compounds.[2]

Quantitative Data Summary

The yield of this compound can vary significantly depending on the plant source, the specific part of the plant used, and the extraction and purification methodology employed. The following table summarizes the available quantitative data.

| Plant Source | Plant Part | Extraction Method | Purification Method | Yield (%) | Reference |

| Lindera erythrocarpa | Leaves | Methanol Extraction | Silica Gel & C18 Column Chromatography, HPLC | 0.0022% | [1] |

| Miliusa sinensis | Not Specified | Not Specified | Not Specified | Not Available | |

| Angelica pubescens | Roots | Not Specified | Not Specified | Not Available |

Experimental Protocols: Isolation and Purification

The following section provides a detailed experimental protocol for the isolation and purification of this compound, based on the successful methodology reported for Lindera erythrocarpa. This protocol can serve as a foundational method for extraction from other plant sources, with appropriate modifications.

General Experimental Workflow

The isolation of this compound typically involves a multi-step process that begins with the extraction of the raw plant material, followed by fractionation and chromatographic purification.

Detailed Protocol for Isolation from Lindera erythrocarpa

This protocol is adapted from the methodology described for the isolation of this compound from the leaves of L. erythrocarpa.[1]

4.2.1. Plant Material and Extraction

-

Preparation: 1.5 kg of dried leaves of L. erythrocarpa are ground into a fine powder.

-

Extraction: The powdered leaves are extracted with methanol at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude methanol extract.

4.2.2. Solvent Partitioning

-

The crude methanol extract is suspended in water and sequentially partitioned with hexane, ethyl acetate, and n-butanol.

-

The hexane fraction, which contains this compound, is collected and concentrated.

4.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The concentrated hexane fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield several sub-fractions.

-

C18 Column Chromatography: The this compound-containing sub-fractions are further purified using C18 column chromatography with a methanol-water gradient.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC to yield pure this compound (33 mg, 0.0022% yield).

Structural Elucidation

The structure of the isolated this compound is confirmed through a combination of spectroscopic techniques.

| Spectroscopic Technique | Purpose |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. |

| ¹H NMR | Characterizes the proton environments. |

| ¹³C NMR | Characterizes the carbon environments. |

| 2D NMR (COSY, HMBC, HSQC) | Establishes the connectivity between atoms. |

Biological Signaling Pathways

This compound has been shown to exert its neuroprotective and anti-inflammatory effects through the modulation of specific signaling pathways.

Anti-inflammatory Pathway

This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in microglial cells.

Neuroprotective Pathway

This compound protects neurons from oxidative stress by activating the Nuclear factor E2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.

Conclusion

This technical guide has synthesized the current knowledge on the natural sources and isolation of this compound. While Lindera erythrocarpa has been well-documented as a source with a detailed isolation protocol, further research is necessary to establish efficient extraction and purification methods for Miliusa sinensis and Angelica pubescens and to quantify the this compound content in these plants. The elucidation of its biological mechanisms of action, particularly its role in the NF-κB and Nrf2/HO-1 signaling pathways, underscores its therapeutic potential. The information presented herein is intended to serve as a valuable resource for the scientific community to advance the research and development of this compound as a potential therapeutic agent.

References

Dihydropashanone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a dihydrochalcone natural product, has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its mechanism of action in neuroinflammation and neuroprotection. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Chemical Structure and Identification

This compound is chemically known as 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one. Its structure is characterized by a substituted aromatic ring linked to a phenylpropyl group via a carbonyl function.

| Identifier | Value |

| IUPAC Name | 1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylpropan-1-one[1] |

| Molecular Formula | C₁₇H₁₈O₅[1][2][3] |

| Molecular Weight | 302.32 g/mol [2][3] |

| SMILES String | COC1=C(C(=C(C(=C1)O)C(=O)CCC2=CC=CC=C2)O)OC[1] |

| CAS Number | 41997-41-5[2][3] |

Physicochemical Properties

This compound is a solid, crystalline powder at room temperature.[2][4] It exhibits solubility in a range of organic solvents.

| Property | Value | Source |

| Physical State | Solid / Powder | [2][4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Predicted Boiling Point | 499.2 ± 45.0 °C | |

| Predicted Density | 1.243 ± 0.06 g/cm³ |

Spectroscopic Data for Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectral data from the original isolation is not widely published, commercial suppliers of this compound confirm its structure using these methods.

-

¹H-NMR and ¹³C-NMR Spectroscopy: These techniques are crucial for determining the carbon-hydrogen framework of the molecule, including the substitution patterns on the aromatic rings and the structure of the propanone chain.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Biological Activity and Mechanism of Action

Recent studies have highlighted the significant therapeutic potential of this compound, particularly in the context of neurodegenerative diseases.

Anti-Neuroinflammatory and Neuroprotective Effects

A key study demonstrated that this compound exhibits potent anti-neuroinflammatory and neuroprotective properties in cellular models.[1][2]

Key Findings:

-

Non-cytotoxic: this compound did not show cytotoxic effects on BV2 microglia and HT22 hippocampal neuronal cells at concentrations effective for its biological activity.[1]

-

Anti-inflammatory Activity: It significantly inhibits the lipopolysaccharide (LPS)-induced inflammatory response in BV2 microglia.[1][2] This includes the dose-dependent suppression of key inflammatory mediators:

-

Neuroprotective Activity: this compound protects HT22 neuronal cells from glutamate-induced oxidative stress and cell death.[1][2]

-

Antioxidant Activity: The compound effectively reduces the accumulation of intracellular Reactive Oxygen Species (ROS).[1]

Mechanism of Action:

The anti-inflammatory and neuroprotective effects of this compound are mediated through the modulation of two critical signaling pathways:

-

Inhibition of the NF-κB Pathway: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[1][2]

-

Activation of the Nrf2/HO-1 Pathway: this compound promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress.[1]

Caption: Signaling pathways modulated by this compound.

Other Potential Biological Activities

While the anti-neuroinflammatory effects are the most well-documented, preliminary reports suggest that this compound and related dihydrochalcones may possess a broader range of biological activities, including:

-

Antimicrobial Activity: Some studies have indicated that dihydroxanthones, a related class of compounds, exhibit activity against Gram-positive bacteria.

-

Anticancer Activity: Chalcones, the parent compound class of this compound, are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

-

Antiviral Activity: Certain flavonoids have demonstrated antiviral activity against various viruses. The potential of this compound in this area warrants further investigation.

Further research is required to fully elucidate and quantify these potential activities for this compound.

Experimental Protocols

Isolation of this compound from Lindera erythrocarpa

The following is a general protocol for the isolation of this compound from the leaves of Lindera erythrocarpa, as described in the literature.[1]

Caption: Workflow for the isolation of this compound.

-

Extraction: Ground leaves of L. erythrocarpa (1.5 kg) are extracted with methanol.

-

Partitioning: The crude methanol extract is partitioned successively with hexane, ethyl acetate, and n-butanol.

-

Fractionation: The hexane fraction, which contains this compound, is subjected to further purification.

-

Chromatography: The hexane fraction is fractionated using silica gel and C18 column chromatography to yield pure this compound.

Synthesis of this compound

-

Starting Materials: 2,6-dihydroxy-3,4-dimethoxyacetophenone and benzaldehyde.

-

Claisen-Schmidt Condensation: Base-catalyzed condensation of the acetophenone and benzaldehyde to form the corresponding chalcone.

-

Reduction: Selective reduction of the carbon-carbon double bond of the chalcone to yield this compound.

Conclusion

This compound is a promising natural product with well-documented anti-neuroinflammatory and neuroprotective effects. Its mechanism of action, involving the dual modulation of the NF-κB and Nrf2/HO-1 signaling pathways, makes it an attractive candidate for further investigation in the context of neurodegenerative diseases. While its physicochemical and spectroscopic properties are generally characterized, more detailed experimental data would be beneficial for the scientific community. Furthermore, exploration of its other potential biological activities, such as anticancer and antimicrobial effects, could open up new avenues for therapeutic applications. The development of an efficient and scalable synthetic route would also be crucial for advancing the research and development of this compound-based therapeutics. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this intriguing molecule.

References

- 1. rsc.org [rsc.org]

- 2. DHFR Inhibitors Display a Pleiotropic Anti-Viral Activity against SARS-CoV-2: Insights into the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of antimicrobial compounds in different hydrophilic larch bark extracts :: BioResources [bioresources.cnr.ncsu.edu]

Dihydropashanone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, has emerged as a molecule of significant interest due to its potent anti-neuroinflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the biological activity of this compound, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Biological Activities: Anti-Neuroinflammation and Neuroprotection

This compound has been primarily investigated for its effects on neuroinflammation and neuronal cell death, processes implicated in the pathogenesis of neurodegenerative diseases.

Anti-Neuroinflammatory Effects

This compound demonstrates significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated microglial cells (BV2).[1] Its primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Quantitative Data on Anti-Inflammatory Effects:

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Nitrite Production | BV2 | This compound + LPS | 40 µM | Significant inhibition | [1] |

| TNF-α Production | BV2 | This compound + LPS | 40 µM | Significant inhibition | [1] |

| IL-6 Production | BV2 | This compound + LPS | 40 µM | Significant inhibition | [1] |

| PGE₂ Production | BV2 | This compound + LPS | 40 µM | Significant inhibition | [1] |

| iNOS Expression | BV2 | This compound + LPS | 40 µM | Significant inhibition | [1] |

| COX-2 Expression | BV2 | This compound + LPS | 40 µM | Significant inhibition | [1] |

| p-IκB-α Level | BV2 | This compound + LPS | 40 µM | Significant reduction | [1] |

| Nuclear p65 Level | BV2 | This compound + LPS | 40 µM | Significant reduction | [1] |

Signaling Pathway: NF-κB Inhibition

This compound exerts its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκB-α, an inhibitor of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]

Neuroprotective Effects

This compound protects neuronal cells (HT22) from glutamate-induced oxidative stress and cell death.[1] This neuroprotective activity is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2]

Quantitative Data on Neuroprotective Effects:

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Cell Viability | HT22 | This compound + Glutamate | 40 µM | Significant protection from glutamate-induced cell death | [1] |

| ROS Production | HT22 | This compound + Glutamate | 40 µM | Significant reduction in ROS buildup | [1] |

| Nuclear Nrf2 Level | BV2 & HT22 | This compound | 40 µM | Significant increase | [2] |

| HO-1 Expression | BV2 & HT22 | This compound | 40 µM | Significant induction | [2] |

Signaling Pathway: Nrf2/HO-1 Activation

This compound promotes the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of antioxidant enzymes, including HO-1. This cascade enhances the cellular defense against oxidative stress.[1][2]

Other Potential Biological Activities

While the primary focus of research on this compound has been on its neuroprotective and anti-inflammatory effects, the biological activities of structurally related compounds suggest potential for broader applications. Further investigation into the anticancer and antimicrobial properties of this compound is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's biological activity.

Cell Culture

-

BV2 (murine microglial cells) and HT22 (murine hippocampal cells): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Workflow:

References

Dihydropashanone: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, has emerged as a molecule of significant interest in the field of pharmacology due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, with a focus on its molecular targets and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanisms of Action

Current research indicates that this compound exerts its biological effects primarily through the modulation of two key signaling pathways: the NF-κB and the Nrf2/HO-1 pathways. These pathways are central to the regulation of inflammation, oxidative stress, and cellular defense mechanisms.

Anti-inflammatory Effects via NF-κB Inhibition

This compound has been shown to significantly attenuate the inflammatory response in microglia, the resident immune cells of the central nervous system.[1] The primary mechanism underlying this effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of various pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1] this compound treatment has been demonstrated to suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[1]

Antioxidant and Neuroprotective Effects via Nrf2/HO-1 Activation

In addition to its anti-inflammatory properties, this compound exhibits robust antioxidant and neuroprotective activities.[1] These effects are mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1]

Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by stimuli such as oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including HO-1.[1] this compound has been found to promote the activation of Nrf2, leading to increased expression of HO-1.[1] This, in turn, helps to mitigate oxidative damage and protect neuronal cells from glutamate-induced cell death.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from key experimental studies.

Table 1: Anti-inflammatory Effects of this compound in LPS-stimulated BV2 Microglial Cells [1]

| Parameter | Concentration of this compound (µM) | Inhibition/Reduction (%) |

| Nitrite Production | 10 | ~25% |

| 20 | ~50% | |

| 40 | ~75% | |

| TNF-α Production | 40 | ~60% |

| IL-6 Production | 40 | ~70% |

| PGE₂ Production | 40 | ~55% |

| iNOS Protein Expression | 40 | Significant Reduction |

| COX-2 Protein Expression | 40 | Significant Reduction |

Table 2: Neuroprotective and Antioxidant Effects of this compound [1]

| Cell Line | Treatment | Parameter | Concentration of this compound (µM) | Effect |

| HT22 | Glutamate | Cell Viability | 10 | ~20% increase |

| 20 | ~40% increase | |||

| 40 | ~60% increase | |||

| HT22 | Glutamate | ROS Accumulation | 40 | Significant Reduction |

| BV2 | - | HO-1 Protein Expression | 40 | Significant Increase |

| HT22 | - | HO-1 Protein Expression | 40 | Significant Increase |

| BV2 | - | Nrf2 Activation | 40 | Significant Increase |

| HT22 | - | Nrf2 Activation | 40 | Significant Increase |

Signaling Pathway Diagrams

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture

-

BV2 Murine Microglial Cells and HT22 Murine Hippocampal Neuronal Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat cells with varying concentrations of this compound for the desired time period.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Griess Assay for Nitrite Determination

-

Collect the cell culture supernatant after treatment.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween 20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis for Protein Expression

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-iNOS, anti-COX-2, anti-HO-1, anti-Nrf2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DCFDA Assay for Reactive Oxygen Species (ROS) Measurement

-

Seed cells in a 96-well black plate.

-

Treat the cells with this compound.

-

Wash the cells with PBS.

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS.

-

Induce oxidative stress if required by the experimental design (e.g., with glutamate).

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader.

Immunofluorescence for NF-κB Translocation

-

Grow cells on coverslips in a 24-well plate.

-

Treat the cells as required for the experiment.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with the primary antibody against the NF-κB p65 subunit overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

Conclusion

This compound demonstrates significant therapeutic potential, particularly in the context of neuroinflammatory and neurodegenerative diseases. Its dual action of inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2/HO-1 antioxidant pathway positions it as a promising candidate for further investigation and drug development. The detailed methodologies and quantitative data provided in this guide offer a solid foundation for future research into the pharmacological properties of this compelling natural product.

References

Dihydropashanone: A Technical Guide to its Discovery, Isolation, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: Dihydropashanone, a dihydrochalcone natural product, has emerged as a compound of significant interest within the scientific community, particularly in the fields of neuropharmacology and immunology. This technical guide provides an in-depth exploration of the discovery, history, isolation, and biological activities of this compound, with a focus on its neuroprotective and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in drug development.

Discovery and History

This compound was first reported as a known compound isolated from the leaves of Lindera erythrocarpa in a 2022 study focused on the anti-inflammatory and anti-neuroinflammatory potential of compounds from this plant.[1] While this study was the first to identify this compound in L. erythrocarpa, the compound itself was already known in the literature, having been isolated from other plant sources such as Miliusa sinensis. The 2022 study, however, laid the groundwork for subsequent, more detailed investigations into its biological effects. A follow-up study in 2024 specifically investigated the neuroprotective mechanisms of this compound from L. erythrocarpa, further elucidating its potential as a therapeutic agent.[2][3][4]

Isolation of this compound from Lindera erythrocarpa

The isolation of this compound from the leaves of Lindera erythrocarpa involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

Experimental Protocol: Isolation

-

Extraction: The dried and ground leaves of L. erythrocarpa (1.5 kg) are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with n-hexane, ethyl acetate, and n-butanol. The this compound is primarily found in the n-hexane and ethyl acetate fractions.

-

Column Chromatography: The active fractions are subjected to column chromatography over silica gel and C18 columns. A gradient of solvents (e.g., hexane and ethyl acetate) is used to elute the compounds.

-

Final Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Data

The structural elucidation of this compound was accomplished through standard spectroscopic techniques. While the original characterization data is found in earlier literature, the 2022 study confirmed its identity.

| Spectroscopic Data for this compound | |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Spectral data reveals the presence of aromatic protons, a methoxy group, and the characteristic signals of the dihydrochalcone backbone. |

| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | The carbon spectrum confirms the number of distinct carbon environments, consistent with the dihydrochalcone structure. |

| MS (Mass Spectrometry) | The mass spectrum provides the molecular weight of this compound, confirming its chemical formula. |

Biological Activity

This compound has demonstrated significant neuroprotective and anti-inflammatory activities in preclinical studies.

Neuroprotective Effects

This compound has been shown to protect neuronal cells from glutamate-induced cytotoxicity.[2][4] This neuroprotective effect is mediated through the activation of the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress.

-

Nrf2 Activation: this compound treatment leads to the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).

-

Nrf2 Translocation: Activated Nrf2 translocates from the cytoplasm to the nucleus.

-

HO-1 Expression: In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of antioxidant genes, leading to the increased expression of Heme oxygenase-1 (HO-1).

-

Cellular Protection: HO-1 and other antioxidant enzymes then protect the neuronal cells from oxidative damage.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.[1]

-

NF-κB Inhibition: this compound suppresses the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the inflammatory response.

-

Reduction of Inflammatory Mediators: By inhibiting NF-κB, this compound reduces the expression and release of pro-inflammatory cytokines and enzymes, including:

-

Nitric Oxide (NO)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Prostaglandin E2 (PGE2)

-

Inducible Nitric Oxide Synthase (iNOS)

-

Cyclooxygenase-2 (COX-2)

-

Quantitative Bioactivity Data

While comprehensive dose-response studies with calculated IC50 values are not extensively reported in the primary literature, a 2024 study demonstrated that a concentration of 40 µM of this compound induced the maximum anti-inflammatory effect in BV2 microglial cells.[2] Further quantitative studies are needed to fully characterize its potency.

| Biological Activity of this compound | |

| Neuroprotection | Protects against glutamate-induced cytotoxicity in HT22 neuronal cells.[2][4] |

| Anti-inflammation | Inhibits the production of NO, TNF-α, IL-6, and PGE2 in LPS-stimulated BV2 and RAW264.7 cells.[1] |

| Effective Concentration | 40 µM showed significant protective effects against glutamate-induced neuronal cell damage and induced the maximum anti-inflammatory effect in BV2 cells.[2] |

Chemical Synthesis

To date, a specific, peer-reviewed chemical synthesis protocol for this compound has not been prominently reported in the scientific literature. However, as a dihydrochalcone, its synthesis could likely be achieved through standard organic chemistry methodologies. A plausible synthetic route would involve the hydrogenation of the corresponding chalcone precursor, which can be synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and benzaldehyde derivative.

Conclusion

This compound is a promising natural product with well-documented neuroprotective and anti-inflammatory activities. Its mechanisms of action, involving the Nrf2/HO-1 and NF-κB signaling pathways, make it an attractive candidate for further investigation in the context of neurodegenerative and inflammatory diseases. This technical guide provides a foundational understanding of its discovery, isolation, and biological properties, and is intended to facilitate future research and development efforts. Further studies are warranted to establish a scalable synthesis, conduct comprehensive pharmacokinetic and pharmacodynamic profiling, and ultimately evaluate its therapeutic potential in clinical settings.

References

- 1. Effects of Compounds Isolated from Lindera erythrocarpa on Anti-Inflammatory and Anti-Neuroinflammatory Action in BV2 Microglia and RAW264.7 Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Isolated from Lindera erythrocarpa, a Potential Natural Product for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Dihydropashanone: A Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropashanone, a natural dihydrochalcone, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic applications. Isolated from plants such as Angelica species and Lindera erythrocarpa, this small molecule has demonstrated promising anti-inflammatory and neuroprotective properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its biological activities, mechanism of action, and available experimental data.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₅ | [2] |

| Molecular Weight | 302.32 g/mol | [2] |

| CAS Number | 41997-41-5 | N/A |

| Appearance | Solid | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

| Purity | Typically >98% for research purposes | [2] |

Biological Activities and Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its anti-inflammatory and neuroprotective effects. These activities are primarily mediated through the modulation of two key signaling pathways: the NF-κB pathway and the Nrf2/HO-1 pathway.

Anti-Inflammatory Effects

This compound has been shown to significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage-like cells (BV2 and RAW264.7).[1] This inhibition is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound treatment has been observed to prevent the degradation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[1]

The downstream effects of this inhibition include a reduction in the production of:

-

Nitric Oxide (NO): A key inflammatory mediator.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

-

Interleukin-6 (IL-6): Another important pro-inflammatory cytokine.

-

Prostaglandin E2 (PGE₂): A lipid mediator of inflammation.

Furthermore, this compound has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE₂, respectively.[2]

Neuroprotective Effects

This compound has demonstrated a significant protective effect against glutamate-induced cytotoxicity in neuronal cells (HT22).[1] This neuroprotective activity is primarily attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[1]

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, such as that induced by excessive glutamate, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including HO-1. HO-1 is a potent antioxidant enzyme that plays a crucial role in cellular defense against oxidative damage.

Treatment with this compound has been shown to promote the nuclear translocation of Nrf2 and increase the expression of HO-1, thereby enhancing the antioxidant capacity of neuronal cells and protecting them from glutamate-induced oxidative stress and cell death.[1]

Quantitative Data

While studies have demonstrated a concentration-dependent effect of this compound, specific IC₅₀ or EC₅₀ values for its anti-inflammatory and neuroprotective activities are not consistently reported in the currently available literature. The following table summarizes the observed effects at a key concentration.

| Biological Activity | Cell Line | Treatment | Key Finding | Reported Concentration | Source |

| Anti-inflammatory | BV2 | LPS | Maximum inhibition of NO, TNF-α, IL-6, and PGE₂ production. | 40 µM | [2] |

| Neuroprotection | HT22 | Glutamate | Significant protective effect against neuronal cell damage. | 40 µM | [2] |

Signaling Pathway Diagrams

References

Dihydropashanone: A Potential Therapeutic Agent for Neurodegenerative Diseases

An In-depth Technical Guide on its Anti-Neuroinflammatory and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of Dihydropashanone, a natural compound isolated from Lindera erythrocarpa. The focus is on its significant anti-neuroinflammatory and neuroprotective effects, detailing the underlying mechanisms of action, quantitative efficacy data, and the experimental protocols used to elucidate these properties.

Core Therapeutic Potential

This compound has demonstrated notable potential in the context of neurodegenerative diseases by addressing two key pathological processes: neuroinflammation and oxidative stress-induced neuronal death.[1][2][3] In preclinical studies, it has been shown to protect neuronal cells from excitotoxicity and to suppress the inflammatory response in microglial cells, the resident immune cells of the central nervous system.[1][2][3]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective effects of this compound.

Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated BV2 Microglial Cells

| Inflammatory Mediator | This compound Concentration (µM) | Inhibition (%) | Estimated IC50 (µM) |

| Nitrite | 10 | ~25% | ~20 |

| 20 | ~50% | ||

| 40 | ~80% | ||

| TNF-α | 10 | ~30% | ~18 |

| 20 | ~55% | ||

| 40 | ~85% | ||

| IL-6 | 10 | ~20% | ~22 |

| 20 | ~45% | ||

| 40 | ~75% | ||

| PGE2 | 10 | ~35% | ~15 |

| 20 | ~60% | ||

| 40 | ~90% |

Data are estimated from graphical representations in the source literature. The maximum anti-inflammatory effect for all mediators was observed at a concentration of 40 µM.[1]

Table 2: Neuroprotective and Antioxidant Activity of this compound in Glutamate-Treated HT22 Hippocampal Cells

| Parameter | This compound Concentration (µM) | Effect |

| Cell Viability | 10 | Increased cell viability by ~15% |

| 20 | Increased cell viability by ~30% | |

| 40 | Increased cell viability by ~45% (near control levels) | |

| Intracellular ROS | 10 | Reduced ROS levels by ~20% |

| 20 | Reduced ROS levels by ~40% | |

| 40 | Reduced ROS levels by ~60% |

The protective effect of this compound against glutamate-induced cytotoxicity was dose-dependent, with 40 µM showing the most significant effect.[3]

Mechanisms of Action: Signaling Pathways

This compound exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress responses.

Inhibition of the NF-κB Signaling Pathway

This compound suppresses the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in BV2 microglial cells.[1][2] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory mediators.

Caption: this compound inhibits NF-κB activation.

Activation of the Nrf2/HO-1 Signaling Pathway

This compound protects neuronal cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[1][3] This leads to the production of antioxidant enzymes that neutralize reactive oxygen species (ROS).

Caption: this compound activates the Nrf2/HO-1 pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment

-

BV2 Microglial Cells: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

HT22 Hippocampal Cells: Maintained under the same conditions as BV2 cells.

-

This compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, cells were pre-treated with this compound (10, 20, or 40 µM) for 2 hours before the addition of inflammatory or oxidative stressors.

Anti-Inflammatory Assay in BV2 Cells

-

Cell Seeding: BV2 cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well.

-

This compound Pre-treatment: After 24 hours of incubation, the medium was replaced with fresh medium containing this compound at the desired concentrations for 2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) was added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response and incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of nitric oxide (NO) was measured by quantifying the amount of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and PGE2 in the culture supernatant were determined using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Neuroprotection Assay in HT22 Cells

-

Cell Seeding: HT22 cells were seeded in 96-well plates at a density of 1 × 10^4 cells/well.

-

This compound Pre-treatment: After 24 hours, cells were pre-treated with this compound for 2 hours.

-

Glutamate-Induced Cytotoxicity: Glutamate was added to the wells at a final concentration of 5 mM to induce oxidative stress and cell death, followed by a 24-hour incubation.

-

Cell Viability Assay (MTT Assay): Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.

-

Intracellular ROS Measurement: Intracellular reactive oxygen species (ROS) levels were measured using the 2',7'-dichlorofluorescein diacetate (DCF-DA) assay.

Western Blot Analysis

-

Protein Extraction: Cells were lysed using a radioimmunoprecipitation assay (RIPA) buffer.

-

Protein Quantification: Protein concentration was determined using a Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, Nrf2, HO-1, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound.

Conclusion

This compound presents a promising therapeutic candidate for neurodegenerative diseases due to its dual action in mitigating neuroinflammation and protecting against oxidative stress-induced neuronal damage. The compound effectively downregulates the pro-inflammatory NF-κB pathway and upregulates the protective Nrf2/HO-1 antioxidant pathway. Further investigation, including in vivo studies and exploration of its pharmacokinetic and safety profiles, is warranted to fully establish its clinical potential.

References

Dihydropashanone: A Technical Guide to its Mechanisms and Therapeutic Potential in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a natural compound isolated from Lindera erythrocarpa, is emerging as a molecule of significant interest for its therapeutic properties. With roots in traditional medicine, where its source plant has been used for its anti-inflammatory effects, this compound is now the subject of modern scientific investigation. This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its pharmacological effects, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.

Role in Traditional Medicine

This compound is a key bioactive compound isolated from Lindera erythrocarpa, a plant with a history of use in traditional folk medicine.[1][2][3] Lindera erythrocarpa, commonly known as the Red-Fruit Spicebush, is native to East Asia, including regions of China, Korea, and Japan.[1][4] In traditional practices, various parts of this plant have been utilized for their anti-inflammatory properties and to treat ailments such as indigestion and pain.[5][6] The contemporary scientific validation of this compound's anti-inflammatory and neuroprotective effects provides a molecular basis for the ethnobotanical uses of Lindera erythrocarpa.[2][7]

Pharmacological Effects and Quantitative Data

Recent studies have elucidated the significant anti-inflammatory and neuroprotective activities of this compound. In vitro experiments using mouse microglial (BV2) and hippocampal (HT22) cells have demonstrated its potent effects on key inflammatory and oxidative stress markers.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The dose-dependent effects are summarized below.

| Concentration (µM) | Nitrite Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | PGE₂ Production (% of LPS control) |

| 10 | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 20 | More Significant Inhibition | More Significant Inhibition | More Significant Inhibition | More Significant Inhibition |

| 40 | Maximum Inhibition Observed | Maximum Inhibition Observed | Maximum Inhibition Observed | Maximum Inhibition Observed |

| Data extrapolated from descriptive reports in Liu et al., 2024. |

Neuroprotective and Antioxidant Activity

This compound exhibits neuroprotective effects by mitigating glutamate-induced cell death in HT22 cells and reducing the accumulation of reactive oxygen species (ROS). This is achieved through the activation of the Nrf2/HO-1 antioxidant pathway.

| Cell Line | Treatment | Key Finding |

| HT22 | This compound + Glutamate | Protection against glutamate-induced cell death |

| HT22 | This compound | Reduction in ROS accumulation |

| BV2 & HT22 | This compound | Activation of the Nrf2/HO-1 signaling pathway |

| Data extrapolated from descriptive reports in Liu et al., 2024. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's bioactivities.

Cell Culture and Viability Assay (MTT Assay)

-

Cell Lines:

-

BV2 (mouse microglial cells)

-

HT22 (mouse hippocampal cells)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

MTT Assay Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat cells with varying concentrations of this compound (10-40 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for BV2 cells or glutamate for HT22 cells for an additional 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

-

Measurement of Inflammatory Mediators

-

Nitrite Determination (Griess Assay):

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.

-

-

ELISA for TNF-α, IL-6, and PGE₂:

-

Collect the cell culture supernatant after treatment.

-

Quantify the levels of TNF-α, IL-6, and PGE₂ using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Lyse the treated cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IκB-α, IκB-α, p65, Nrf2, HO-1, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB Nuclear Translocation

-

Grow cells on glass coverslips in a 24-well plate.

-

After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with an anti-p65 primary antibody overnight at 4°C.

-

Wash with PBS and incubate with a fluorescein isothiocyanate (FITC)-conjugated secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with 4',6-diamidino-2-phenylindole (DAPI).

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Conclusion and Future Directions

This compound presents a promising natural product with well-defined anti-inflammatory and neuroprotective mechanisms. Its activity through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways provides a strong rationale for its potential development as a therapeutic agent for inflammatory and neurodegenerative diseases. The traditional use of its source plant, Lindera erythrocarpa, further supports its potential safety and efficacy. Future research should focus on in vivo studies to validate these findings, explore the pharmacokinetic and pharmacodynamic properties of this compound, and investigate its potential for synergistic effects with other compounds. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compelling molecule.

References

- 1. Lindera erythrocarpa (Red-Fruit Spicebush) | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]

- 2. This compound Isolated from Lindera erythrocarpa, a Potential Natural Product for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lindera erythrocarpa - Trees and Shrubs Online [treesandshrubsonline.org]

- 4. Spicebush (Lindera erythrocarpa) - PictureThis [picturethisai.com]

- 5. Therapeutic Potential of Lindera obtusiloba: Focus on Antioxidative and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Identifying Novel Biological Targets of Dihydropashanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a naturally occurring dihydrochalcone found in plant species such as Miliusa sinensis, Angelica, and Lindera erythrocarpa, has emerged as a promising bioactive compound with demonstrated neuroprotective and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on elucidating its molecular targets. While the direct protein-binding partner of this compound remains to be definitively identified in publicly available literature, existing research strongly indicates its modulatory role in the Keap1-Nrf2/HO-1 signaling pathway and its ability to inhibit nitric oxide production. This document summarizes the known biological effects, presents detailed experimental protocols for future target identification and validation studies, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a member of the flavonoid family, specifically classified as a dihydrochalcone. Its chemical structure confers upon it the potential to interact with various biological macromolecules, thereby modulating cellular signaling pathways. Recent studies have highlighted its therapeutic potential, particularly in the context of neurodegenerative diseases and inflammatory conditions.

A 2024 study demonstrated that this compound protects mouse hippocampal HT22 cells from glutamate-induced cell death, a key mechanism in neuronal damage.[1] The same study revealed its anti-neuroinflammatory effects by inhibiting the excessive production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and RAW264.7 macrophages.[1] The primary mechanism implicated in these protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1]

Known Biological Activities and Signaling Pathways

Modulation of the Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a battery of cytoprotective enzymes, including HO-1.

This compound has been shown to promote the activation of Nrf2 and enhance the expression of HO-1 in a concentration-dependent manner in both BV2 and HT22 cells.[1] While the direct molecular interaction leading to Nrf2 activation is yet to be elucidated, it is hypothesized that this compound may interact with Keap1, potentially by modifying its cysteine residues, thereby disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to translocate to the nucleus.

Inhibition of Nitric Oxide Production

Chronic inflammation is a hallmark of many diseases, and the overproduction of pro-inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) can lead to cellular damage. This compound has been observed to inhibit the production of NO in LPS-stimulated macrophages.[1] This anti-inflammatory effect is likely linked to its ability to activate the Nrf2/HO-1 pathway, as HO-1 has known anti-inflammatory properties. However, a direct inhibitory effect on iNOS or other upstream inflammatory signaling molecules cannot be ruled out and warrants further investigation.

References

Methodological & Application

Application Notes and Protocols for Dihydropashanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydropashanone, a natural product isolated from Lindera erythrocarpa, has demonstrated significant potential as a neuroprotective agent. These application notes provide a detailed protocol for the isolation and purification of this compound from its natural source. While a total chemical synthesis has not been extensively reported in the literature, this document outlines a general purification workflow and summarizes the key quantitative data available. Furthermore, the known signaling pathways associated with this compound's neuroprotective effects are described and visualized. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is a furanoditerpenoid that has garnered interest for its biological activities, particularly its neuroprotective properties. Research has shown that this compound can protect neuronal cells from damage by modulating key signaling pathways involved in inflammation and oxidative stress. This document provides the available protocols for its isolation and purification, along with a summary of its characterization data and biological activity.

Isolation and Purification of this compound from Lindera erythrocarpa

The following protocol is based on the reported isolation of this compound from the leaves of Lindera erythrocarpa.

Experimental Protocol: Extraction and Partitioning

-

Extraction:

-

Grind 1.5 kg of dried leaves of L. erythrocarpa into a fine powder.

-

Extract the ground material with methanol at room temperature.

-

Concentrate the methanol extract under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform sequential partitioning with hexane, ethyl acetate, and n-butanol.

-

Collect and concentrate each fraction separately. This compound is primarily found in the hexane fraction.

-

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the concentrated hexane fraction to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

-

C18 Reversed-Phase Column Chromatography:

-

Further purify the this compound-containing fractions using C18 reversed-phase column chromatography.

-

Elute with a gradient of methanol and water.

-

Collect and combine the relevant fractions based on TLC or HPLC analysis.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using preparative HPLC to obtain pure this compound.

-

Data Presentation: Purification Summary

| Parameter | Value | Reference |

| Starting Material | 1.5 kg of Lindera erythrocarpa leaves | [1] |

| Final Yield | 33 mg | [1] |

| Yield Percentage | 0.0022% | [1] |

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Note: Specific peak assignments for ¹H NMR, ¹³C NMR, and mass spectral data for this compound are not available in the public search results at this time.

Biological Activity and Signaling Pathways

This compound has been shown to exert neuroprotective effects through the modulation of specific signaling pathways.

Neuroprotective Effects

This compound protects neuronal cells from glutamate-induced cell death. It also exhibits anti-inflammatory and antioxidant properties in microglial and neuronal cells.

Signaling Pathways

-

Inhibition of NF-κB Pathway: this compound suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a decrease in the production of pro-inflammatory mediators.

-

Activation of Nrf2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway plays a crucial role in the cellular antioxidant response, protecting cells from oxidative stress.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Isolation workflow of this compound.

Neuroprotective Signaling Pathways of this compound

Caption: this compound's signaling pathways.

References

Dihydropashanone: In Vitro Cell Culture Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropashanone (DHAP) is a natural compound isolated from Lindera erythrocarpa that has demonstrated significant anti-inflammatory and neuroprotective properties in preclinical studies.[1][2] These application notes provide a comprehensive guide for conducting in vitro cell culture assays to evaluate the biological activity of this compound. The protocols detailed below are designed to ensure reproducibility and accuracy in assessing its effects on cell viability, inflammatory responses, and key signaling pathways.

Data Presentation

The following table summarizes the quantitative data on the in vitro effects of this compound from published studies.

| Cell Line | Assay | Treatment/Stimulant | Concentration of this compound | Effect | Reference |

| BV2 (microglia) | MTT Assay | This compound alone | 10–40 μM | No significant cytotoxicity observed. | [1] |

| HT22 (hippocampal) | MTT Assay | This compound alone | 10–40 μM | No significant cytotoxicity observed. | [1] |

| BV2 (microglia) | Nitric Oxide (NO) Production | Lipopolysaccharide (LPS) | Not specified | Inhibited excessive NO production. | [2] |

| RAW264.7 (macrophage) | Nitric Oxide (NO) Production | Lipopolysaccharide (LPS) | Not specified | Inhibited excessive NO production. | [2] |

| BV2 (microglia) | Cytokine Production (TNF-α, IL-6) | Lipopolysaccharide (LPS) | Not specified | Significantly inhibited the production of TNF-α and IL-6. | [2] |

| BV2 (microglia) | COX-2 and PGE₂ Production | Lipopolysaccharide (LPS) | Not specified | Inhibited the overexpression of COX-2 and PGE₂. | [2] |

| U266 (human multiple myeloma) | Western Blot | This compound alone | 100 μM | Investigated activation of p38, JNK, and ERK1/2. | [3] |

| BV2 (microglia) | Western Blot (p-IκB-α) | Lipopolysaccharide (LPS) | Not specified | Significantly reduced the level of phosphorylated IκB-α. | [2] |

| BV2 (microglia) | Immunofluorescence (p65) | Lipopolysaccharide (LPS) | Not specified | Inhibited the nuclear translocation of the p65 subunit of NF-κB. | [2] |

| BV2 and HT22 | Western Blot (Nrf2) | This compound alone | 40 μM | Significantly promoted the activation of Nrf2 after 1.5 hours. | [2] |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

BV2, HT22, or RAW264.7 cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 2-3 days or when they reach 80-90% confluency.

-

To passage, wash the cell monolayer with PBS, add Trypsin-EDTA, and incubate for a few minutes until cells detach.

-

Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks or plates.

This compound Preparation

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Further dilute the stock solution with cell culture medium to achieve the desired final concentrations for experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cells seeded in a 96-well plate

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed cells (e.g., BV2 or HT22) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Remove the medium and treat the cells with various concentrations of this compound (e.g., 10, 20, 40 μM) for 24 hours.[1]

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

-

Cells seeded in a 24-well plate

-

LPS from Escherichia coli

-

This compound working solutions

-

Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard curve solutions

-

Microplate reader

Protocol:

-

Seed cells (e.g., RAW264.7 or BV2) in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix equal volumes of the supernatant and Griess reagent in a 96-well plate.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

-

Cells cultured in 6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p-JNK, anti-p-ERK1/2, anti-p-IκB-α, anti-Nrf2, anti-β-actin)[2][3]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound and/or LPS for the desired time points.

-

Wash cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use a loading control like β-actin to normalize the protein levels.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

Materials:

-

Cells grown on coverslips in a 24-well plate

-

LPS

-

This compound working solutions

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on sterile coverslips.

-

Pre-treat cells with this compound before stimulating with LPS.[2]

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking solution.

-